Brolaconazole
Übersicht
Beschreibung
Brolaconazole is a novel antifungal agent that belongs to the class of triazole derivatives. It has shown promising results in the treatment of various fungal infections. The purpose of
Wirkmechanismus
Brolaconazole acts by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. This inhibition leads to the disruption of the membrane structure and ultimately results in the death of the fungal cell. This compound has a high affinity for the fungal cytochrome P450 enzyme, which is involved in the synthesis of ergosterol.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in vitro and in vivo. It is rapidly absorbed and metabolized in the liver. This compound has a long half-life, which allows for once-daily dosing. It has also been found to have a good safety profile in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of brolaconazole is its broad spectrum of activity against various fungal species. It is also effective against drug-resistant strains of fungi. This compound has a low toxicity profile and is well-tolerated in animal studies. However, one of the limitations of this compound is its high cost, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the research and development of brolaconazole. One of the areas of focus is the optimization of the synthesis method to reduce the cost of production. Another area of focus is the development of this compound-based combination therapies for the treatment of fungal infections. Additionally, there is a need for further studies to evaluate the safety and efficacy of this compound in clinical settings.
Conclusion:
This compound is a promising antifungal agent that has shown great potential in the treatment of fungal infections. Its broad spectrum of activity and effectiveness against drug-resistant strains of fungi make it an attractive option for the development of new antifungal therapies. Although there are some limitations to its use, ongoing research and development of this compound may lead to new and improved treatments for fungal infections.
Synthesemethoden
Brolaconazole is synthesized through a multi-step process that involves the reaction of an aryl boronic acid with an imidazole derivative. The resulting product is then subjected to a series of reactions that ultimately lead to the formation of this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Brolaconazole has been extensively studied for its antifungal properties. It has been shown to be effective against a wide range of fungal species, including Candida and Aspergillus. This compound has also been found to be effective against drug-resistant strains of fungi. The scientific research application of this compound is primarily focused on its potential use as a therapeutic agent for fungal infections.
Eigenschaften
IUPAC Name |
1-[2-(4-bromophenyl)-2-phenylethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2/c18-16-8-6-15(7-9-16)17(12-20-11-10-19-13-20)14-4-2-1-3-5-14/h1-11,13,17H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHFXOOXBZMGSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CN=C2)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276693 | |
Record name | Brolaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108894-40-2, 118528-04-4 | |
Record name | Brolaconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108894402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brolaconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118528044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Brolaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROLACONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CHG505391 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.